molecular formula C16H15N3O3 B8451507 6-(3,4-Dimethoxyphenyl)-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 897359-64-7

6-(3,4-Dimethoxyphenyl)-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one

Cat. No. B8451507
M. Wt: 297.31 g/mol
InChI Key: STBXNNVWAREBMQ-UHFFFAOYSA-N
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Patent
US08232278B2

Procedure details

To a solution of 2-methyl-6-(3,4-dimethoxyphenyl)-pyrido[3,2-d]pyrimidin-4(3H)-one (416 mg, 1.4 mmol) in toluene (28 ml) was added 2,6-lutidine (490 μl, 4.2 mmol) and POCl3 (4.2 mmol, 385 μl). The mixture was refluxed under nitrogen atmosphere for 5 hours. The reaction mixture was cooled down, diluted with ethyl acetate (50 ml) and extracted with a saturated sodium bicarbonate solution. The combined organic layers were evaporated in vacuo and the residue was purified by silica gel column chromatography (the mobile phase being an ethyl acetate/hexane mixture in a ratio of 15:85), resulting in the pure title compound (330 mg, yield 75%) which was characterised by its mass spectrum as follows: MS (m/z): 316, 318 ([M+H]+, 100).
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
490 μL
Type
reactant
Reaction Step One
Name
Quantity
385 μL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=O)[C:5]2[N:11]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[CH:13]=3)[CH:9]=[CH:8][C:6]=2[N:7]=1.N1C(C)=CC=CC=1C.O=P(Cl)(Cl)[Cl:33]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:1][C:2]1[N:3]=[C:4]([Cl:33])[C:5]2[N:11]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[CH:13]=3)[CH:9]=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
416 mg
Type
reactant
Smiles
CC=1NC(C2=C(N1)C=CC(=N2)C2=CC(=C(C=C2)OC)OC)=O
Name
Quantity
490 μL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
385 μL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
28 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under nitrogen atmosphere for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down
EXTRACTION
Type
EXTRACTION
Details
extracted with a saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The combined organic layers were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (the mobile phase

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(C2=C(N1)C=CC(=N2)C2=CC(=C(C=C2)OC)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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